molecular formula C7H6BO2 B14251005 5-Methyl-2H-1,3,2-benzodioxaborol-2-yl CAS No. 189193-96-2

5-Methyl-2H-1,3,2-benzodioxaborol-2-yl

Cat. No.: B14251005
CAS No.: 189193-96-2
M. Wt: 132.93 g/mol
InChI Key: UUCWTFWRHJUYHU-UHFFFAOYSA-N
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Description

5-Methyl-2H-1,3,2-benzodioxaborol-2-yl is a boronic acid derivative with a unique structure that includes a benzodioxaborole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2H-1,3,2-benzodioxaborol-2-yl typically involves the reaction of 5-methyl-1,3,2-benzodioxaborole with appropriate reagents under controlled conditions. One common method includes the use of boronic acid intermediates, which are reacted with suitable organic substrates to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2H-1,3,2-benzodioxaborol-2-yl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce a variety of substituted benzodioxaborole compounds .

Scientific Research Applications

5-Methyl-2H-1,3,2-benzodioxaborol-2-yl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2H-1,3,2-benzodioxaborol-2-yl involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby interfering with their normal function. This mechanism is particularly relevant in its potential use as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-2H-1,3,2-benzodioxaborol-2-yl include other boronic acid derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique benzodioxaborole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

189193-96-2

Molecular Formula

C7H6BO2

Molecular Weight

132.93 g/mol

InChI

InChI=1S/C7H6BO2/c1-5-2-3-6-7(4-5)10-8-9-6/h2-4H,1H3

InChI Key

UUCWTFWRHJUYHU-UHFFFAOYSA-N

Canonical SMILES

[B]1OC2=C(O1)C=C(C=C2)C

Origin of Product

United States

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